N-cyclopropylquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-10(3-1)12(7-8-13-11)14-9-5-6-9/h1-4,7-9H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKENHBOTEXFXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681828-34-2 | |
| Record name | N-cyclopropylquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization of N Cyclopropylquinolin 4 Amine
Synthetic Methodologies for the Quinoline (B57606) Core
The formation of the quinoline scaffold is the foundational step in synthesizing N-cyclopropylquinolin-4-amine. Various classical and modern synthetic strategies can be employed to construct the bicyclic heteroaromatic system, with specific methods being more amenable to the eventual introduction of the N-substituted amino group at the C-4 position.
Established Routes for 4-Aminoquinoline (B48711) Synthesis
The synthesis of 4-aminoquinolines is a mature field, largely driven by the historical and ongoing importance of these scaffolds in medicinal chemistry. Several named reactions and general methods are available.
Classic methods for quinoline synthesis that can be adapted include:
Combes Quinoline Synthesis : This method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org The reaction proceeds through a Schiff base intermediate which then cyclizes and dehydrates to form the substituted quinoline. wikipedia.org
Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature. The resulting 4-quinolone can then be converted to a 4-chloroquinoline (B167314), a key intermediate for producing 4-aminoquinolines. pharmaguideline.comtandfonline.com
Friedländer Synthesis : This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an active methylene (B1212753) group (e.g., ethyl acetoacetate). pharmaguideline.comtandfonline.com This approach offers a high degree of modularity for introducing various substituents.
More direct and modern approaches often rely on nucleophilic aromatic substitution (SNAr) reactions. A common and highly effective strategy is the reaction of a 4,7-dichloroquinoline (B193633) with a suitable amine. frontiersin.orgplos.org This reaction is versatile and can be performed under conventional heating or accelerated using microwave irradiation, often in polar aprotic solvents like DMSO, to achieve high yields in shorter reaction times. frontiersin.org
Another powerful technique is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, which provides direct access to 4-aminoquinolines. frontiersin.org
Specific Considerations for N-Substituted Quinoline Formation
The synthesis of this compound specifically requires the formation of a secondary amine at the C-4 position. The most prevalent method to achieve this is the nucleophilic substitution of a leaving group, typically chlorine, from a 4-chloroquinoline precursor with cyclopropylamine (B47189).
The general reaction is as follows:
A substituted or unsubstituted 4-chloroquinoline is reacted with cyclopropylamine. This reaction can be facilitated by a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and often requires elevated temperatures or microwave assistance to proceed efficiently. plos.org Solvents like N-methyl-2-pyrrolidone (NMP) or n-propanol are frequently used. plos.orgnih.gov
A key intermediate, 4-chloroquinoline, is typically synthesized from the corresponding 4-hydroxyquinoline (B1666331) (a 4-quinolone) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov
Table 1: Comparison of Synthetic Routes for N-Substituted 4-Aminoquinolines
| Method | Precursors | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinoline, Primary Amine (e.g., Cyclopropylamine) | Base (K₂CO₃, DIPEA), Heat/Microwave, n-Propanol or NMP | Direct, high yield, versatile for various amines. | frontiersin.orgplos.org |
| Conrad-Limpach-Knorr followed by Amination | Aniline, β-ketoester | 1. Cyclization (heat) 2. Chlorination (POCl₃) 3. Amination | Builds quinoline core from simple precursors. | pharmaguideline.comnih.gov |
| Palladium-Catalyzed Dehydrogenative Aromatization | 2,3-Dihydroquinolin-4(1H)-one, Amine | Pd(OAc)₂, Cu(OAc)₂, Ligand (e.g., 1,10-phenanthroline) | Excellent functional group tolerance. | frontiersin.org |
Introduction of the Cyclopropyl (B3062369) Moiety
The defining structural feature of this compound is the cyclopropyl group attached to the exocyclic nitrogen. This can be achieved by either attaching the amine to a pre-formed quinoline or by building the quinoline ring onto a precursor that already contains the cyclopropylamine unit.
Direct Cyclopropylation Approaches
In the context of synthesizing this compound, "direct cyclopropylation" most commonly refers to the reaction of a 4-haloquinoline with cyclopropylamine. This SNAr reaction is the most straightforward and widely used method. plos.orgnih.gov
Alternative strategies involving the direct formation of a C-N bond with a cyclopropyl group include the Smiles rearrangement. An efficient synthesis of N-cyclopropylanilines has been reported via this pathway, which involves the intramolecular rearrangement of a precursor molecule. thieme-connect.com For example, N-cyclopropylquinolin-8-amine has been synthesized using this approach, indicating its potential applicability to the 4-amino isomer. thieme-connect.comresearchgate.net
It is important to distinguish this N-cyclopropylation from direct cyclopropanation of the quinoline ring itself, which typically involves dearomative [2+1] or [5+1] cycloadditions to form fused polycyclic systems and does not result in an N-cyclopropylamino substituent. nih.govacs.orgacs.org Palladium-catalyzed intramolecular functionalization of a cyclopropane (B1198618) C-H bond has also been used to synthesize dihydroquinolines, but this is a ring-opening process rather than a direct attachment of an intact cyclopropylamine. researchgate.netresearchgate.net
Precursor-Based Cyclopropylamine Synthesis
This strategy involves synthesizing a more complex precursor that already contains the cyclopropylamine fragment, which is then used in a quinoline-forming cyclization reaction. For instance, a substituted aniline bearing a cyclopropylamino group could theoretically be used in a Combes or Doebner-von Miller synthesis.
The viability of this approach depends on the stability of the cyclopropylamine moiety under the (often harsh) acidic or high-temperature conditions of these classic quinoline syntheses. A key component of this strategy is the synthesis of cyclopropylamine itself. Methods for synthesizing trans-2-substituted cyclopropylamines from α-chloroaldehydes have been developed, proceeding through an electrophilic zinc homoenolate that is trapped by an amine before ring closure. researchgate.net Asymmetric synthesis of chiral cyclopropylamines from N-sulfinyl α-chloro ketimines using Grignard reagents has also been achieved. nih.gov
A patent describes a process where cyclopropylamine hydrochloride is used as a starting material to create an α-substituted aroyl-β-substituted aminoacrylate, which is then cyclized to form a quinolone core structure, demonstrating an industrial application of building the ring system from a cyclopropylamine-containing precursor. google.com
Purification and Characterization Techniques (Excluding Basic Identification Data)
Beyond basic confirmation of identity, the rigorous purification and in-depth characterization of this compound and its derivatives are crucial for ensuring purity and confirming detailed structural features.
Purification Techniques: Advanced chromatographic methods are essential for isolating the target compound from reaction mixtures, which may contain unreacted starting materials, byproducts, and regioisomers.
Flash Column Chromatography : This is a standard method for purification. For quinoline derivatives, silica (B1680970) gel is a common stationary phase, with elution systems typically composed of a mixture of a nonpolar solvent (like hexanes or cyclohexane) and a polar solvent (like ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent peak tailing of the basic amine products. acs.orgnih.gov
Medium Pressure Liquid Chromatography (MPLC) : Automated MPLC systems, such as those from Biotage, allow for efficient and reproducible purification of gram-scale quantities using pre-packed silica gel columns. csic.es
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for separating challenging mixtures of isomers, reverse-phase HPLC (RP-HPLC) is often employed. csic.es This technique uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures).
Characterization Techniques: Structural elucidation relies on a combination of spectroscopic methods.
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental formula. plos.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : While ¹H and ¹³C NMR provide basic structural information, advanced 2D NMR techniques are used for definitive assignments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, which is invaluable for assigning the complex resonances in the aromatic and aliphatic regions of the molecule. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For this compound, characteristic peaks would include N-H stretching vibrations (around 3400 cm⁻¹) and C=C/C=N stretching within the quinoline ring system (typically 1610-1480 cm⁻¹). thieme-connect.comresearchgate.net
Table 2: Advanced Characterization Methods for this compound Derivatives
| Technique | Purpose | Typical Observation | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS-ESI) | Determine exact mass and elemental formula. | Detection of the [M+H]⁺ ion with high mass accuracy (< 5 ppm). | plos.orgacs.org |
| 2D NMR (e.g., HSQC) | Confirm connectivity between specific protons and carbons. | Cross-peaks correlating C-H signals for unambiguous assignment. | mdpi.com |
| Flash/MPLC Chromatography | Purify gram-scale quantities of the product. | Isolation of a single compound from a complex reaction mixture. | nih.govcsic.es |
| Reverse-Phase HPLC | Achieve high purity; separate challenging isomers. | A single sharp peak indicating high purity of the final product. | csic.es |
Scalability and Process Optimization Considerations for this compound Production
The successful transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of process optimization and scalability. The primary goals of these efforts are to develop a safe, cost-effective, and robust manufacturing process that consistently yields the final product with high purity. Key aspects of process optimization include the selection of an optimal synthetic route, refinement of reaction conditions, and implementation of efficient purification methods.
For a compound like this compound, a common synthetic approach involves the coupling of a 4-chloroquinoline precursor with cyclopropylamine. Process optimization would focus on several factors to maximize yield and minimize costs. These include:
Starting Material Sourcing : The cost and availability of raw materials, such as substituted 4-chloroquinolines and cyclopropylamine, are critical for an economically viable process.
Reaction Conditions : Optimizing parameters like temperature, pressure, reaction time, and solvent choice is crucial. For instance, the reaction of 2,4-dichloroquinoline (B42001) with an amine like cyclohexylamine (B46788) is performed at elevated temperatures (70-90 °C) for extended periods. ki.se Similar conditions would likely be required for cyclopropylamine, and their optimization would be key to improving efficiency and reducing energy consumption.
Catalyst Selection : If the synthesis involves steps like Suzuki or Buchwald-Hartwig couplings to modify the quinoline ring, the choice of catalyst (e.g., palladium-based) and ligands is critical for achieving high conversion and selectivity. hzdr.denih.gov Catalyst loading, cost, and ease of removal from the final product are important considerations for scalability.
Work-up and Purification : Developing a scalable purification strategy is essential. This may involve shifting from laboratory techniques like column chromatography to more industrially applicable methods such as crystallization or distillation. The choice of solvents for extraction and crystallization must be evaluated for safety, environmental impact, and cost. ki.se
Process Safety : A thorough hazard evaluation of all chemicals and reaction steps is required to ensure safe operation at a larger scale. This includes understanding thermal stability, potential for runaway reactions, and handling of any hazardous reagents or byproducts.
Quality Control : Establishing robust analytical methods (e.g., NMR, GC/LC/MS) to monitor reaction progress and ensure the final product meets purity specifications (e.g., >96%) is a fundamental aspect of process optimization. otavachemicals.com
General process development and scale-up can involve setting up the process at a laboratory scale, followed by optimization and transfer to a pilot scale before full-scale manufacturing. otavachemicals.com This phased approach allows for the identification and mitigation of potential issues before significant capital investment. otavachemicals.com
Synthetic Routes for Analogues and Derivatives of this compound
The development of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties. Synthetic efforts can be broadly categorized by modifications to the quinoline ring system or the cyclopropylamine side chain.
The quinoline ring is a versatile scaffold that can be modified at several positions to generate a diverse range of analogues. ucsf.edu Classic quinoline synthesis methods, such as the Conrad-Limpach or Skraup syntheses, can be adapted to produce a wide array of substituted quinoline precursors by varying the starting aniline and β-ketoester or glycerol, respectively. orientjchem.orgnih.gov These precursors can then be converted to the corresponding 4-aminoquinoline derivatives.
Key synthetic strategies for modifying the quinoline ring include:
Substitution on the Benzenoid Ring : The C-5, C-6, C-7, and C-8 positions of the quinoline ring can be functionalized. ucsf.edu A common route to achieve this is to start with an appropriately substituted aniline in a classic quinoline synthesis. ucsf.eduorientjchem.org For example, starting with m-chloroaniline in a Conrad-Limpach synthesis ultimately yields 7-chloroquinoline (B30040) derivatives. nih.gov Suzuki coupling reactions can be employed to introduce ethyl or cyclopropyl groups at positions like C-8. hzdr.de
Substitution at C-2 and C-3 : Quinoline undergoes nucleophilic substitution readily at the C-2 position, and if this position is blocked, the reaction occurs at C-4. orientjchem.org Electrophilic or radical substitution can occur at the C-3 position; for instance, chloroquine (B1663885) undergoes iodination at C-3 when treated with N-iodosuccinimide. nih.gov
N-1 Alkylation : The quinoline ring nitrogen can be alkylated, although this quaternization can negatively impact biological activity in some contexts by preventing key interactions. nih.gov
Multi-step Synthesis : A multi-step sequence can provide access to more complex substitution patterns. For example, 4-amino-3-bromobenzonitrile (B1270737) can be condensed with diethyl ethoxymethylenemalonate, cyclized, chlorinated with POCl₃, and then reacted with an amine to build a substituted quinoline system. nih.gov This approach allows for the introduction of various functional groups at different positions around the ring.
The rationale for these modifications is often to alter the physicochemical properties of the molecule, such as pKa and lipophilicity, which can influence its pharmacokinetic profile and target engagement. ucsf.edu
Modifications to the N-alkyl side chain of 4-aminoquinolines are a primary strategy for modulating biological activity, particularly in the context of antimalarial drug development. ucsf.edunih.gov While this compound features a secondary amine, derivatives can be created by substituting the hydrogen on the nitrogen atom.
Key modifications include:
N-Alkylation/N-Arylation : The secondary amine can be alkylated or arylated to create tertiary amines. Structure-activity relationship studies on related 4-aminoquinolines have shown that a range of chemical substitutions are tolerated at this position. nih.gov However, introducing certain groups, such as those with benzylic protons, can significantly shorten the metabolic half-life due to N-dealkylation. nih.gov
Introducing Heterocycles : The diethylamino function in related compounds like chloroquine has been replaced with various heterocyclic rings (e.g., piperidinyl, pyrrolidinyl, morpholinyl), leading to a substantial increase in antimalarial activity in some cases. researchgate.net A similar strategy could be applied by linking heterocyclic moieties to the nitrogen of the 4-aminoquinoline.
Protection for Further Synthesis : The secondary amine of the N-cyclopropyl group is nucleophilic and can participate in unintended side reactions. hzdr.de To perform modifications elsewhere on the molecule, such as on a substituent at the C-3 position, it may be necessary to first protect the C-4 amine. hzdr.de The allyloxycarbonyl (Alloc) group is one example of a protecting group used for this purpose. hzdr.de
These modifications are critical as the nature of the side chain is often a primary modulator of activity against drug-resistant strains in therapeutic areas like malaria. ucsf.edu Altering the side chain can have a significant effect on the metabolism of the compounds. nih.gov
The parent molecule, this compound, is achiral. However, chiral variants can be generated through several synthetic strategies. Chirality is a critical concept in biochemistry, as the biological effects of enantiomers can differ significantly. wikipedia.org
Methods for introducing chirality include:
Atropisomerism : It is possible to create chiral molecules that lack a traditional chiral center. youtube.com Ortho-substituted biphenyls are a classic example of axial chirality, where restricted rotation around a single bond creates non-superimposable mirror images. youtube.com A similar phenomenon could potentially be induced in this compound derivatives by introducing large, bulky substituents in the ortho-positions relative to the bond connecting two aromatic rings if the scaffold were extended (e.g., a phenyl group at C-5).
Introduction of a Stereocenter : Chirality can be introduced by attaching a substituent containing a stereogenic center to either the quinoline ring or the cyclopropylamine nitrogen. For example, reacting this compound with a chiral acid to form an amide would generate a pair of diastereomers.
Chiral Amines : While simple amines with three different substituents can be chiral, they often undergo rapid nitrogen inversion at room temperature, which makes them effectively achiral as the enantiomers readily interconvert. youtube.comyoutube.com This inversion can be restricted if the nitrogen is part of a rigid ring system or in sterically hindered environments, allowing for the isolation of stable enantiomers.
Enzymatic Synthesis : Biocatalysis, using enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a powerful method for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can convert carbonyl compounds and amines into chiral amine products with high stereoselectivity under mild conditions. researchgate.net This approach could theoretically be used to synthesize chiral derivatives of this compound, for instance, by using a prochiral ketone on a quinoline scaffold and cyclopropylamine in an enzymatic reductive amination reaction.
Structure Activity Relationship Sar of N Cyclopropylquinolin 4 Amine and Its Analogues
Impact of Substitutions on Biological Activity (General Principles of Quinoline (B57606) SAR)
The quinoline ring system is a "privileged scaffold" in drug discovery, valued for its ability to interact with a wide range of biological targets. nih.govrsc.org Its unique chemical structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, allows for diverse functionalization, significantly influencing the pharmacological profile of its derivatives. orientjchem.orgrsc.org The introduction of various functional groups can enhance biological activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory effects. nih.govnih.govnih.gov Key to the SAR of quinolines is the nature, position, and orientation of substituents on the heterocyclic ring, which dictates the compound's interaction with its target. rsc.orgresearchgate.net
Effects of N-Cyclopropyl Substitution at Position 4
The amine group at the C-4 position of the quinoline ring is crucial for the activity of many compounds in this class. youtube.comyoutube.com The characteristics of the substituent attached to this amino group can modulate potency and toxicity. pharmacy180.com
The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a significant substituent in medicinal chemistry due to its unique conformational and electronic properties. researchgate.net When attached to the nitrogen at position 4, the cyclopropyl moiety can:
Impart Conformational Rigidity: The rigid nature of the cyclopropane (B1198618) ring can lock the side chain into a specific conformation that may be optimal for binding to a biological target. nih.gov
Modulate Lipophilicity: The cyclopropyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and reach its site of action.
Influence Metabolic Stability: It can protect the adjacent nitrogen from certain metabolic pathways, potentially increasing the compound's half-life.
In the related class of quinolone antibacterials, a cyclopropyl group at the N-1 position has been shown to be critical for potent activity against bacterial DNA gyrase. nih.gov This suggests that the cyclopropyl group plays a key role in the interaction with enzyme targets.
Influence of Quinoline Ring Modifications
Modifications to the core quinoline ring system are a cornerstone of the SAR for this class of compounds. The electronic properties and steric bulk of substituents at various positions can dramatically alter biological activity.
Position 7 is one of the most critical and extensively studied positions on the quinoline ring, particularly for antimalarial 4-aminoquinolines. nih.gov The presence of an electron-withdrawing group at this position is often essential for high potency. youtube.comnih.gov
Halogens: A chloro group at C-7, as seen in the landmark antimalarial Chloroquine (B1663885), is considered optimal for activity. youtube.com Studies have shown that 7-iodo and 7-bromo analogues exhibit comparable potency to their 7-chloro counterparts against Plasmodium falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives are generally less active. nih.gov
Other Groups: Electron-withdrawing groups at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the side-chain amino nitrogen. nih.govbohrium.comresearchgate.net However, not all electron-withdrawing groups enhance activity; for instance, most 7-methoxy (an electron-donating group) analogues were found to be largely inactive. nih.gov
The table below summarizes the effect of different substituents at position 7 on the in vitro antiplasmodial activity of 4-aminoquinoline (B48711) analogues against chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Substituent at C-7 | General Effect on Antiplasmodial Activity | Reference |
| -Cl (Chloro) | High activity against CQS strains | nih.gov |
| -Br (Bromo) | As active as 7-chloro analogues | nih.gov |
| -I (Iodo) | As active as 7-chloro analogues | nih.gov |
| -F (Fluoro) | Less active than 7-chloro analogues | nih.gov |
| -CF3 (Trifluoromethyl) | Substantially less active, especially against CQR strains | nih.gov |
| -OCH3 (Methoxy) | Largely inactive | nih.gov |
This table is a qualitative summary of research findings.
Position 6 has also been identified as an important site for modification. For certain classes of quinoline derivatives, substitutions at this position can significantly enhance biological effects. For example, the introduction of a fluorine atom at position 6 on the quinoline ring has been shown to significantly boost the antibacterial activity of quinolone compounds. orientjchem.org
Systematic SAR studies have explored various other positions on the quinoline ring:
Position 3: Substitution at the 3-position of the 4-aminoquinoline ring generally decreases antimalarial activity. youtube.comyoutube.com However, in other quinoline series, a substituent at C-3 was found to be an absolute requirement for activity as α2C-adrenoceptor antagonists. researchgate.netacs.org
Position 5: In a series of 1-cyclopropyl-6,8-difluoroquinolones, an amino group at the C-5 position was found to be the optimal substituent for antibacterial properties. nih.gov
Position 8: Substitution at the 8-position, for instance with a methyl group, can lead to a complete loss of antimalarial activity in 4-aminoquinoline derivatives. youtube.comyoutube.com
Correlation of Structural Features with Specific Preclinical Pharmacological Profiles
Antimalarial Profile: The classic antimalarial pharmacophore consists of a 7-chloro-4-aminoquinoline core. nih.gov The activity is highly dependent on the electron-withdrawing nature of the C-7 substituent, which influences the compound's ability to accumulate in the parasite's acidic food vacuole and inhibit heme polymerization. nih.govbohrium.com Modifications to the N-4 side chain are tolerated and can help overcome drug resistance. nih.gov
Antibacterial Profile: For quinolone antibacterials that target DNA gyrase, a different set of structural features is paramount. researchgate.net These typically include a cyclopropyl group at N-1, a fluorine atom at C-6, and often a piperazine or similar heterocyclic moiety at C-7. nih.gov The combination of a C-5 amino group and a C-7 dimethylpiperazinyl group was found to confer excellent antibacterial properties. nih.gov
Anticancer Profile: The structural requirements for anticancer activity are diverse. Some quinoline derivatives exert their effect through DNA intercalation, which is favored by a planar structure and an extended conjugation system. orientjchem.org For other anticancer quinolines, substitutions at positions 2, 4, and 6 have been found to be active against various cancer cell lines. biointerfaceresearch.com
The table below provides a summary of key SAR principles for different positions on the quinoline ring.
| Position | Favorable Substituent/Feature | Unfavorable Substituent/Feature | Associated Activity | Reference |
| N-4 | Cyclopropyl group, Dialkylaminoalkyl side chain | --- | General Activity | pharmacy180.com |
| C-3 | --- | Methyl group | Antimalarial | youtube.comyoutube.com |
| C-5 | Amino group | --- | Antibacterial | nih.gov |
| C-6 | Fluoro group | --- | Antibacterial | orientjchem.org |
| C-7 | Chloro, Bromo, Iodo | Methoxy, Trifluoromethyl | Antimalarial | nih.gov |
| C-8 | --- | Methyl group | Antimalarial | youtube.comyoutube.com |
Computational Approaches in SAR Elucidation (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-cyclopropylquinolin-4-amine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.
These methods involve aligning a set of molecules with known activities and then calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates these field values or indices with the observed biological activities.
A key aspect of developing robust QSAR models is the careful selection of a training set of molecules to build the model and a test set to validate its predictive power. For a series of 4-aminoquinoline analogues, a dataset could be curated with variations in the substituent at the 4-amino position (including the cyclopropyl group) and other positions on the quinoline ring. The biological activity, for instance, antimalarial potency (IC50), would be the dependent variable in the QSAR model.
The statistical quality of the resulting QSAR models is assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability of the model. For a hypothetical QSAR study on this compound analogs, the statistical results might look like the following:
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) |
| CoMFA | 0.65 | 0.92 | 0.78 |
| CoMSIA | 0.71 | 0.95 | 0.82 |
The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions in space around the aligned molecules where certain properties are predicted to influence biological activity. For example, a CoMFA steric contour map might show green contours in regions where bulky groups increase activity and yellow contours where they decrease it. Similarly, electrostatic maps use red and blue contours to indicate regions where negative and positive charges, respectively, are favorable for activity.
For this compound, these maps could reveal that the cyclopropyl group's size and orientation are optimal for fitting into a specific hydrophobic pocket of the target protein. The maps might also suggest that modifications to other parts of the quinoline ring, such as adding electron-withdrawing groups at certain positions, could enhance electrostatic interactions with the target, thereby increasing potency.
Pharmacophore Modeling for this compound Derivatives
Pharmacophore modeling is another powerful computational technique used to understand the SAR of a series of molecules. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For this compound and its derivatives, a pharmacophore model can be generated based on a set of active compounds. The model would identify the common chemical features arranged in a specific 3D orientation that are crucial for their biological activity, such as antimalarial action.
A hypothetical pharmacophore model for antimalarial this compound derivatives might consist of the following features:
One Aromatic Ring (AR): Corresponding to the quinoline core, which is essential for stacking interactions with the biological target.
One Hydrogen Bond Donor (HBD): The amine proton at the 4-position, which can form a crucial hydrogen bond with an acceptor group on the receptor.
One Hydrophobic (HY) feature: Representing the cyclopropyl group, indicating the importance of a nonpolar interaction in a specific region of the binding site.
One Hydrogen Bond Acceptor (HBA): The nitrogen atom in the quinoline ring, which can accept a hydrogen bond from a donor group on the receptor.
The distances and angles between these pharmacophoric features are critical for the model's specificity.
| Pharmacophore Feature 1 | Pharmacophore Feature 2 | Distance (Å) |
| Aromatic Ring (Centroid) | Hydrogen Bond Donor | 4.5 - 5.0 |
| Hydrogen Bond Donor | Hydrophobic (Centroid) | 3.0 - 3.5 |
| Aromatic Ring (Centroid) | Hydrogen Bond Acceptor | 2.8 - 3.2 |
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify new compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. This approach, known as virtual screening, can significantly accelerate the discovery of novel lead compounds. Furthermore, the pharmacophore model provides a clear and intuitive representation of the SAR, guiding medicinal chemists in the rational design of new analogues with improved potency and selectivity. For instance, the model might suggest that replacing the cyclopropyl group with other small, hydrophobic moieties could be a viable strategy for optimization, while maintaining the essential hydrogen bonding and aromatic features.
Preclinical Pharmacological Profiling of N Cyclopropylquinolin 4 Amine
In Vitro Biological Activity Evaluation
Following a comprehensive review of publicly available scientific literature and databases, detailed preclinical data regarding the in vitro biological activity of the specific compound N-cyclopropylquinolin-4-amine is not available. The subsequent sections outline the standard methodologies used for such evaluations, but specific experimental results for this compound have not been published in accessible resources.
Target Identification and Validation
The initial phase of in vitro profiling involves identifying and validating the molecular targets with which a compound interacts. This is crucial for understanding its mechanism of action and potential therapeutic effects.
Enzyme Inhibition Assays (e.g., Kinases, Monoamine Oxidases, Phosphodiesterases)
Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can selectively block the activity of a specific enzyme. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50). While this is a standard approach, no specific enzyme inhibition data for this compound has been reported in the reviewed literature.
Receptor Binding Studies
Receptor binding assays are employed to assess the affinity of a compound for a particular receptor. These studies determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which indicate the strength of the binding interaction. There are currently no published receptor binding studies for this compound.
Protein-Protein Interaction Modulation
Investigating a compound's ability to either disrupt or stabilize protein-protein interactions (PPIs) is a key area of modern drug discovery, as PPIs are critical to many cellular processes. Methodologies to study PPI modulation exist, but their application to this compound has not been documented in available research.
Cellular Assays
Cellular assays provide insight into a compound's activity within a biological context, moving beyond isolated proteins to whole-cell systems.
Cell-Based Target Engagement Assays
Cell-based target engagement assays confirm that a compound can bind to its intended target within a living cell. nih.gov These assays are critical to bridge the gap between in vitro biochemical data and in vivo pharmacology. nih.gov Techniques such as the cellular thermal shift assay (CETSA) or fluorescence resonance energy transfer (FRET) are often used. However, no cell-based target engagement data for this compound is currently available in the public domain.
Cellular Pathway Modulation (e.g., Apoptosis Induction, Caspase Activation, Signaling Pathways)
The primary and most well-documented mechanism of action for 4-aminoquinolines in their role as antimalarial agents is not the modulation of host cellular pathways like apoptosis, but rather a direct interference with a critical detoxification process within the malaria parasite, Plasmodium falciparum. nih.gov During its life cycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov
4-aminoquinoline (B48711) compounds are believed to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.gov Studies on various 4-aminoquinoline derivatives confirm that the inhibition of both synthetic hemozoin (β-hematin) and hemozoin formation within the parasite is a key aspect of their antimalarial activity. nih.gov
While some quinoline (B57606) and quinazoline (B50416) derivatives have been investigated for their ability to induce apoptosis and activate caspases in human cancer cell lines, this is not the established mechanism for the antimalarial action of the 4-aminoquinoline class to which this compound belongs. nih.govresearchgate.net
Antimicrobial Activity Studies (if applicable, e.g., against specific pathogens like P. falciparum)
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, demonstrating potent activity against the deadliest malaria parasite, Plasmodium falciparum. nih.govesr.iehilarispublisher.com This class of compounds has been pivotal in malaria treatment since the mid-20th century. nih.gov The emergence of drug-resistant strains of P. falciparum, particularly to the archetypal 4-aminoquinoline chloroquine (B1663885), has spurred the development of new analogues designed to retain efficacy. nih.govnih.gov
Research has shown that structural modifications to the 4-aminoquinoline molecule, particularly substitutions on the alkyl groups of the aminoalkyl side chain, are crucial for activity against chloroquine-resistant strains of P. falciparum. nih.gov Compounds from this class consistently demonstrate high potency, inhibiting parasite growth at nanomolar concentrations. nih.govnih.gov This activity is observed against both chloroquine-sensitive and chloroquine-resistant parasite strains. nih.gov
Cellular Efficacy in Disease-Relevant Models (e.g., in vitro cancer cell lines, parasite cultures)
The cellular efficacy of 4-aminoquinoline compounds is extensively documented in in vitro cultures of P. falciparum, the most relevant model for their primary therapeutic indication. Numerous studies have demonstrated the potent inhibitory effects of this class against various laboratory strains of the parasite, including both those that are sensitive and those that are resistant to chloroquine.
For instance, novel 4-aminoquinoline derivatives have shown high potency against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Efficacy has also been confirmed against other key strains, such as the chloroquine-sensitive NF54 strain and the resistant Dd2 and 7G8 strains. nih.gov The table below presents the in vitro antimalarial activity of representative 4-aminoquinoline compounds, illustrating the potent efficacy of this chemical class against drug-resistant malaria parasites.
| Compound | Parasite Strain | IC₅₀ (nM) | Resistance Status |
|---|---|---|---|
| Analog 4 | W2 | 17.3 | Chloroquine-Resistant |
| Analog 18 | W2 | 5.6 | Chloroquine-Resistant |
| Chloroquine | W2 | 382 | Chloroquine-Resistant |
| Representative Analog | NF54 | < 100 | Chloroquine-Sensitive |
| Representative Analog | Dd2 | Potent Activity | Chloroquine-Resistant |
| Representative Analog | 7G8 | Potent Activity | Chloroquine-Resistant |
In Vivo Efficacy in Preclinical Animal Models
The in vivo efficacy of novel 4-aminoquinoline derivatives is a critical step in their preclinical development, providing essential information on their therapeutic potential in a living organism.
Selection and Justification of Animal Models
For assessing the in vivo antimalarial efficacy of compounds like this compound, rodent malaria models are standard and widely justified. mdpi.com Mice infected with specific Plasmodium species that cause malaria in rodents, such as P. berghei, P. chabaudi, and P. yoelii, serve as effective preclinical models. nih.govmdpi.com These models are well-established for evaluating the activity of antimalarial agents against the blood stages of the parasitic infection, which are responsible for the clinical symptoms of malaria. The use of these models allows for the assessment of a compound's ability to reduce or clear the parasitic infection under physiological conditions.
Pharmacodynamic Endpoints (e.g., Biomarker Modulation)
The primary pharmacodynamic endpoint used to assess the efficacy of antimalarial compounds in preclinical animal models is the reduction in parasitemia. nih.gov Parasitemia is defined as the percentage of red blood cells infected with the malaria parasite. This biomarker provides a direct measure of the drug's activity against the parasite in vivo. A significant reduction in parasitemia in treated animals compared to untreated controls is a key indicator of the compound's therapeutic potential.
Efficacy Assessment in Specific Disease Models (e.g., Infectious Diseases, CNS disorders)
The assessment of 4-aminoquinolines in infectious disease models has focused almost exclusively on malaria. In vivo studies using rodent malaria models have demonstrated the significant efficacy of this class. For example, orally administered 4-aminoquinoline derivatives have been shown to reduce parasitemia by over 90% in mice infected with P. berghei. nih.gov Similarly, other novel derivatives have shown efficacy comparable or superior to that of chloroquine in P. berghei, P. chabaudi, and P. yoelii rodent malaria models. mdpi.com There is no significant body of research assessing the efficacy of this specific compound class in preclinical models of central nervous system (CNS) disorders.
Dose-Response Relationships in Animal Models (excluding human clinical dosage)
Due to a lack of publicly available preclinical data specifically for this compound, this section will discuss dose-response relationships observed in animal models for structurally related 4-aminoquinoline compounds. These studies on analogous compounds can provide insights into the potential toxicological and pharmacological profiles that might be expected for this compound.
In a study evaluating new 4-aminoquinoline antimalarial compounds, toxicity was assessed in CD-1 mice. nih.gov Two compounds, designated as compound 18 and compound 20, were administered for 7 days to determine the maximum tolerated dose (MTD). nih.gov For compound 18, doses of 50, 100, and 200 mg/kg/day were administered. The MTD was estimated to be 100 mg/kg/day, with one mortality observed at the 200 mg/kg/day dose level. nih.gov Compound 20 was administered at doses of 100, 200, and 400 mg/kg/day, and its MTD was determined to be 400 mg/kg/day. nih.gov Sporadic tachycardia was noted in all treated groups for both compounds. However, no significant changes in body weight or clinical pathology were observed that were attributable to the administration of the test articles. nih.gov
These findings highlight the dose-dependent nature of toxicity within the 4-aminoquinoline class, where higher doses lead to adverse effects and mortality. The specific substitutions on the 4-aminoquinoline core structure significantly influence the toxicity profile and the MTD.
Toxicity Study of 4-Aminoquinoline Compounds in Mice
| Compound | Dose (mg/kg/day) | Duration | Animal Model | Observed Effects | Maximum Tolerated Dose (MTD) |
|---|---|---|---|---|---|
| Compound 18 | 50, 100, 200 | 7 days | CD-1 Mice | Sporadic tachycardia. One death at 200 mg/kg/day. | 100 mg/kg/day |
| Compound 20 | 100, 200, 400 | 7 days | CD-1 Mice | Sporadic tachycardia. | 400 mg/kg/day |
Histopathological and Ex Vivo Analysis from Animal Studies
In the 7-day toxicity study of the 4-aminoquinoline antimalarial compounds 18 and 20 in CD-1 mice, histopathological examination revealed no findings related to the administration of the test articles. nih.gov This suggests that at the tested dose levels, including up to the MTD, these specific 4-aminoquinoline derivatives did not induce observable tissue damage in the examined organs. nih.gov While reductions in absolute liver weight and liver-to-body-weight ratios were noted after treatment with compound 20, the absence of corresponding changes in serum clinical chemistry and histopathology of the liver led researchers to conclude that this effect was of minimal toxicological significance. nih.gov
It is important to note that other quinoline derivatives can induce significant histopathological changes, though these compounds may have different substitution patterns and mechanisms of action. For instance, 4-nitroquinoline (B1605747) 1-oxide (4NQO), a synthetic quinoline derivative used to induce carcinogenesis in animal models, is known to cause severe dysplasia and carcinoma in tissues like the tongue of mice after prolonged exposure. mdpi.com This is a result of its genotoxic nature, leading to DNA adducts and oxidative stress. mdpi.com While 4NQO serves as a model for quinoline-induced pathology, it is structurally and mechanistically distinct from 4-aminoquinolines intended for therapeutic use.
Ex vivo analyses for quinoline compounds can involve assessing their distribution and binding in various tissues. For example, studies with other quinoline carboxamide derivatives have been used to evaluate their accumulation in specific brain regions in models of neurodegeneration. nih.gov Such studies are crucial for understanding the target engagement and potential off-target effects of a compound. Without specific data for this compound, it is hypothesized that ex vivo studies would be essential to determine its tissue distribution and potential for accumulation, which could, in turn, inform potential sites of toxicity.
Summary of Histopathological Findings for a Related 4-Aminoquinoline Compound
| Compound | Dose | Duration | Animal Model | Histopathological Findings |
|---|---|---|---|---|
| Compound 18 | Up to 200 mg/kg/day | 7 days | CD-1 Mice | No findings related to the administration of the test article. |
| Compound 20 | Up to 400 mg/kg/day | 7 days | CD-1 Mice | No findings related to the administration of the test article. Reductions in liver weight were not considered toxicologically significant. |
Mechanism of Action Studies for N Cyclopropylquinolin 4 Amine
Molecular and Cellular Level Mechanistic Elucidation
At the molecular and cellular level, the mechanism of action for 4-aminoquinolines is centered on their ability to interfere with the detoxification of heme in parasitic organisms, particularly the malaria parasite Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
N-cyclopropylquinolin-4-amine, like other 4-aminoquinolines, is a weak base that is thought to accumulate in the acidic food vacuole of the parasite. Inside the vacuole, it is believed to inhibit the heme polymerization process. This inhibition leads to a buildup of toxic free heme, which in turn causes oxidative stress and damages the parasite's membranes, ultimately leading to its death.
Identification of Primary Molecular Targets
The primary molecular target for this compound is inferred from studies of related 4-aminoquinoline (B48711) compounds.
The key enzymatic process inhibited by 4-aminoquinolines is heme polymerization, which is carried out by a putative enzyme often referred to as heme polymerase. By inhibiting this process, this compound would disrupt a critical detoxification pathway in the malaria parasite. The accumulation of toxic heme is directly linked to the pathophysiology of malaria, as it is a key factor in the destruction of infected red blood cells and the subsequent clinical symptoms of the disease.
Some studies on 4-aminoquinoline derivatives have also explored their potential to inhibit other enzymes. For example, certain 2-aminopyrimidine (B69317) based 4-aminoquinolines have been investigated as inhibitors of P. falciparum Dihydrofolate reductase (PfDHFR), an enzyme crucial for DNA synthesis in the parasite nih.gov. However, direct evidence of this compound inhibiting PfDHFR is not available.
Currently, there is limited specific information available regarding the direct interaction of this compound with specific cellular receptors and the subsequent downstream signaling pathways. The primary mechanism of action is not believed to be receptor-mediated but rather based on the chemical properties of the molecule and its interaction with heme.
However, research into the broader class of quinoline (B57606) derivatives has shown interactions with various biological targets. For instance, immunophilins, such as cyclophilins and FK506-binding proteins, are present in P. falciparum and are known to interact with various proteins, including heat shock protein 70 and histones nih.gov. While ligands for these immunophilins can have antimalarial effects, a direct link to this compound has not been established.
Pathway Analysis and Systems Biology Approaches
Pathway analysis and systems biology approaches for this compound are not extensively documented in publicly available research. However, based on its proposed mechanism of action, such analyses would likely focus on the metabolic pathways of P. falciparum, particularly those related to hemoglobin digestion and heme detoxification. A systems-level understanding would involve modeling the accumulation of the drug in the parasite's food vacuole and the subsequent cascade of events leading to parasite death, including membrane damage and oxidative stress.
Resistance Mechanisms to this compound (if observed in preclinical models)
These mutations are thought to reduce the accumulation of 4-aminoquinoline drugs within the vacuole by increasing their efflux. This prevents the drug from reaching a high enough concentration to effectively inhibit hemozoin formation. Another protein, the P. falciparum multidrug resistance 1 (PfMDR1) transporter, has also been implicated in modulating susceptibility to 4-aminoquinolines.
It is highly probable that resistance to this compound in preclinical models would involve similar mechanisms of reduced intracellular drug accumulation due to transporter protein mutations.
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme of N Cyclopropylquinolin 4 Amine
In Silico Prediction of ADME Properties
Computational, or in silico, methods offer a rapid and cost-effective approach to predict the ADME characteristics of a new chemical entity early in the development process. nih.govnih.gov These predictions help in prioritizing candidates for further, more resource-intensive experimental testing.
Drug-likeness assessments are used to evaluate whether a compound possesses physicochemical properties consistent with known orally active drugs.
Lipinski's Rule of Five Lipinski's Rule of Five is a widely used guideline to predict the potential for oral bioavailability. drugbank.comtiu.edu.iq The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a LogP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.govpharmainformatic.com
Based on computationally generated properties for N-cyclopropylquinolin-4-amine, the compound adheres to all criteria set forth by Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. nih.gov
| Lipinski's Rule Parameter | Value for this compound | Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 184.24 g/mol | ≤ 500 | Yes |
| XLogP3 (LogP) | 2.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Quantitative Estimate of Drug-likeness (QED) The Quantitative Estimate of Drug-likeness (QED) provides a more nuanced measure of drug-likeness on a scale from 0 to 1, where higher scores indicate greater similarity to the physicochemical properties of known oral drugs. optibrium.comnih.govoptibrium.com This metric is derived from the distributions of eight key molecular properties. optibrium.comoptibrium.com A specific QED score for this compound is not available in the reviewed scientific literature.
Computational models are frequently employed to predict a compound's permeability across biological membranes and its likely rate and extent of intestinal absorption. nih.govnih.gov These models utilize a compound's structural features to estimate its pharmacokinetic behavior. Specific in silico predictions regarding the permeability and absorption of this compound were not found in the public domain literature.
In Vitro ADME Studies
In vitro ADME assays use biological systems, such as subcellular fractions or cell cultures, to experimentally measure a compound's pharmacokinetic properties. nuvisan.combioivt.com These studies provide more direct evidence of a compound's behavior compared to in silico models.
Metabolic stability assays are crucial for predicting a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver. springernature.commdpi.com These experiments typically involve incubating the compound with liver microsomes (containing Phase I enzymes like cytochrome P450s) or hepatocytes (containing both Phase I and Phase II enzymes) and measuring the rate of its disappearance over time. bioivt.comspringernature.comthermofisher.com This data is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint). nuvisan.com
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. nih.govresearchgate.net Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. qps.com This property is typically measured using in vitro methods like equilibrium dialysis or ultrafiltration. qps.com
Specific data regarding the in vitro plasma protein binding percentage for this compound could not be located in the reviewed literature.
Permeability assays are used to predict a drug's ability to be absorbed across the intestinal wall.
Caco-2 Permeability Assay : This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to mimic the intestinal epithelium. enamine.netnih.gov It assesses both passive diffusion and active transport mechanisms. enamine.netresearchgate.net
Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that evaluates a compound's passive diffusion across an artificial lipid membrane, offering a high-throughput method to predict passive intestinal absorption. researchgate.netnih.govescholarship.org
A search of the scientific literature did not yield specific apparent permeability coefficient (Papp) values or other quantitative results from either Caco-2 or PAMPA assays for this compound.
Cytochrome P450 (CYP) Inhibition and Induction Profiles
No specific studies detailing the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes were identified. While the metabolism of the broader class of cyclopropylamines has been investigated, showing potential for CYP-mediated oxidation and enzyme inactivation, data specific to this compound is absent from published research nih.govhyphadiscovery.comresearchgate.net. The interaction of this specific compound with key drug-metabolizing isoenzymes such as CYP3A4, CYP2D6, or CYP2C9 remains uncharacterized.
Transporter Interactions (e.g., P-glycoprotein)
There is no available data on whether this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp). P-glycoprotein is an efflux transporter that plays a critical role in limiting the absorption and distribution of many drugs; however, interaction studies involving this compound have not been reported in the accessible scientific literature.
In Vivo Pharmacokinetics (PK) in Animal Models
No in vivo pharmacokinetic studies for this compound in any animal models, including common preclinical species like mice or rats, were found. Consequently, key pharmacokinetic parameters such as clearance, volume of distribution, and half-life are unknown.
Absorption Profile
Specific data regarding the oral bioavailability of this compound in animal species is not publicly available. Studies required to determine the extent and rate of its absorption following oral administration have not been published.
Distribution Profile
Information on the tissue distribution of this compound in animal models is not available. Furthermore, there are no published studies that have assessed its ability to penetrate the blood-brain barrier, a key factor for compounds targeting the central nervous system.
Metabolic Pathways and Metabolite Identification in Animal Species
The metabolic fate of this compound in any animal species has not been documented in the available literature.
There are no specific studies identifying the Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic reactions that this compound undergoes. While general metabolic pathways for related chemical structures like cyclopropylamines and quinolines have been described, the specific metabolites of this compound have not been identified or reported nih.govhyphadiscovery.com.
Major Metabolites and Their Biological Activity
Specific metabolites of this compound have not been documented in publicly accessible preclinical studies. Therefore, a definitive list of its major metabolites and their corresponding biological activities cannot be provided at this time.
In related compounds, the metabolism of the 4-aminoquinoline (B48711) core can involve N-dealkylation. Furthermore, the cyclopropylamine (B47189) group is known to be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive intermediates through oxidation of the cyclopropylamine moiety.
Without experimental data, the biological activity of any potential metabolites of this compound remains purely speculative.
Excretion Routes in Animal Models
There is no specific information available from preclinical studies detailing the excretion routes of this compound in any animal models. Standard in vivo ADME studies, which would determine the rate and route of elimination of the parent drug and its metabolites through urine, feces, and potentially bile, have not been published for this compound.
Analytical Methodologies for N Cyclopropylquinolin 4 Amine in Biological Matrices
Detection and Quantification Techniques
The accurate detection and quantification of N-cyclopropylquinolin-4-amine in complex biological matrices such as plasma, urine, or tissue homogenates necessitate highly sensitive and selective analytical methodologies. The choice of technique is dictated by the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte.
Mass Spectrometry (MS)
Mass spectrometry has become an indispensable tool in analytical chemistry, prized for its ability to provide molecular weight and structural information. d-nb.info It is frequently coupled with a separation technique, like liquid chromatography, to enhance its specificity and quantitative power. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of small molecules like this compound in biological samples. researchgate.net This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
The process begins with the extraction of the analyte from the biological matrix, followed by injection into an HPLC system, often a reversed-phase (RP) column, which separates this compound from endogenous components. The eluent from the HPLC column is then directed into the mass spectrometer.
In the tandem mass spectrometer, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole. This ion is then fragmented in a collision cell through collision-induced dissociation (CID). nih.gov Specific product ions generated from the fragmentation are then monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. mdpi.com For quinolone-type structures, characteristic fragmentation patterns often involve the loss of substituents. nih.gov Compounds that feature a cyclopropyl (B3062369) group at the N-1 position, which is structurally analogous to this compound, typically exhibit a characteristic fragmentation resulting from the loss of the cyclopropyl radical (·C₃H₅). researchgate.net
Table 1: Typical LC-MS/MS Parameters for Analysis of Related Amino Compounds
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Chromatographic Column | C18 (Reversed-Phase) | Separates the analyte from matrix components based on polarity. |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., methanol, acetonitrile). researchgate.net | Elutes the analyte from the column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). researchgate.net | Generates charged ions from the neutral analyte molecules. |
| Precursor Ion (Q1) | [M+H]⁺ | Selects the protonated molecular ion of the analyte for fragmentation. |
| Product Ions (Q3) | Specific fragments of the analyte | Provides structural confirmation and selective quantification. |
| Detection Mode | Selected Reaction Monitoring (SRM) | Enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com |
Electrospray ionization (ESI) is the most common ionization technique used for analyzing polar and semi-polar compounds like this compound. d-nb.info ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov For an amine-containing compound, analysis is typically performed in the positive ion mode, where the basic nitrogen atom readily accepts a proton from the acidic mobile phase to form a protonated molecule, [M+H]⁺. d-nb.infonih.gov
The efficiency of the ESI process can be significantly influenced by several factors, including the pH of the solvent and the analyte's basicity (pKa). nih.gov Acidifying the mobile phase, for instance with formic acid, can enhance the protonation of basic compounds and improve the ESI response. d-nb.info The signal intensity of the protonated molecular ion is acquired and used for quantification. d-nb.info
Immunoassays (e.g., ELISA, if applicable for specific targets or conjugates)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are analytical techniques built upon the highly specific binding interaction between an antibody and its target antigen. While these methods can offer high throughput and sensitivity for specific molecules, their development is a complex and resource-intensive process. It requires the production of antibodies that can specifically recognize and bind to the target analyte.
Currently, there is no information in the public domain detailing the development or application of a specific immunoassay for the detection of this compound. The creation of such an assay would first require synthesizing a conjugate of this compound (as a hapten) with a larger carrier protein to elicit an immune response and generate specific antibodies.
Method Validation Parameters (e.g., Sensitivity, Reproducibility, Matrix Effects)
For any analytical method to be considered reliable for use in biological matrices, it must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures that it is suitable for its intended purpose. Key validation parameters for LC-MS/MS methods include sensitivity, specificity, linearity, precision, accuracy, and assessment of matrix effects. mdpi.com
Sensitivity : The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net
Reproducibility (Precision) : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. mdpi.com
Accuracy (Recovery) : Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank biological matrix and the percentage of the analyte recovered by the method is calculated. nih.gov
Matrix Effects : The biological matrix is a complex mixture of endogenous components that can interfere with the ionization of the target analyte in the ESI source, leading to ion suppression or enhancement. nih.gov These effects can compromise the accuracy and reproducibility of the method. Matrix effects are evaluated by comparing the analyte's response in a pure solution to its response in a post-extraction spiked biological sample.
Table 2: Example Performance Characteristics from Validated LC-MS/MS Methods for Small Molecules in Biological Fluids
| Validation Parameter | Example Performance Metric | Reference for Methodology |
|---|---|---|
| Limit of Quantification (LOQ) | 0.15 ppm to 900 ng/mL | mdpi.comresearchgate.net |
| Linearity (Correlation Coefficient) | r > 0.99 | researchgate.net |
| Precision (RSD) | < 15% | mdpi.com |
| Accuracy (Recovery) | 85-115% | mdpi.comnih.gov |
Drug Discovery and Development Considerations for N Cyclopropylquinolin 4 Amine Scaffold
Lead Optimization Strategies based on Preclinical Data
Lead optimization is a critical phase in drug discovery that aims to enhance the pharmacological and pharmacokinetic properties of a lead compound to identify a preclinical candidate. creative-biostructure.comcriver.com For derivatives of the N-cyclopropylquinolin-4-amine scaffold, preclinical data guide several optimization strategies focused on improving potency, selectivity, and drug-like characteristics.
A primary strategy involves the exploration of Structure-Activity Relationships (SAR). nih.govresearchgate.net This is achieved by systematic modifications at various positions of the quinoline (B57606) ring and the cyclopropyl (B3062369) moiety. For instance, substitutions on the quinoline core can significantly influence target binding affinity and cellular activity. Preclinical studies on related quinoline derivatives have demonstrated that introducing different functional groups can modulate properties such as solubility, metabolic stability, and interaction with specific biological targets. mdpi.commdpi.com
Key areas for modification in SAR studies include:
Position 7 of the Quinoline Ring: Introduction of substituents at this position has been shown to impact the anticancer activity of related quinoline compounds.
The Amino Linker: Alterations to the amine group connecting the cyclopropyl ring can affect the molecule's conformation and binding orientation within a target's active site.
The Cyclopropyl Group: While the cyclopropyl group itself is often crucial for activity, modifications or replacements can be explored to fine-tune potency and selectivity.
Another key optimization strategy is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compounds. creative-biostructure.com Early-stage preclinical assessments, including in vitro metabolic stability assays and permeability studies, provide essential data to guide chemical modifications aimed at enhancing bioavailability and reducing clearance. zenodo.org For example, if a compound shows high metabolic liability, medicinal chemists can introduce blocking groups at the site of metabolism to improve its stability.
Below is a table summarizing potential lead optimization strategies based on hypothetical preclinical findings:
| Preclinical Finding | Lead Optimization Strategy | Rationale |
| Potent in vitro activity but poor cellular potency | Modify substituents to enhance cell permeability (e.g., adjust lipophilicity). | Improve the compound's ability to cross cell membranes and reach the intracellular target. |
| High metabolic clearance in liver microsome assays | Introduce metabolic blockers at identified sites of metabolism. | Increase the compound's half-life and overall exposure in vivo. |
| Off-target activity against related kinases | Modify substituents to exploit subtle differences in the ATP-binding pockets of target vs. off-target proteins. | Enhance selectivity and reduce the potential for toxicity. |
| Poor aqueous solubility | Incorporate polar functional groups or ionizable centers. | Improve solubility for potential formulation and administration. |
These iterative cycles of design, synthesis, and testing, informed by preclinical data, are fundamental to advancing compounds from the lead optimization stage toward preclinical development. creative-biostructure.compreprints.org
Potential Therapeutic Applications based on Preclinical Findings
Preclinical research has highlighted the potential of the quinoline scaffold, and by extension derivatives of this compound, across several therapeutic areas. nih.govbenthamdirect.com The versatility of this chemical framework allows for the development of compounds with diverse biological activities. researchgate.net
Anticancer Activity: A significant area of investigation for quinoline-based compounds is oncology. tandfonline.comresearchgate.net Preclinical studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov The mechanisms of action often involve the inhibition of key enzymes involved in cancer cell growth and survival, such as protein kinases. core.ac.uknih.gov For example, some pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with functionalized quinolines, have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.commdpi.com The this compound scaffold can serve as a template for designing novel kinase inhibitors that target aberrant signaling pathways in cancer. researchgate.netmdpi.com
Anti-infective Properties: The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885). This has spurred research into novel quinoline derivatives as potential agents against various pathogens, including bacteria, viruses, and parasites. nih.govbenthamdirect.com While specific preclinical data on this compound as an anti-infective agent is limited in the provided search results, the broader class of quinolines is well-established in this field.
The table below summarizes potential therapeutic applications based on the activities observed in preclinical studies of related quinoline scaffolds:
| Therapeutic Area | Potential Mechanism of Action | Preclinical Evidence |
| Oncology | Inhibition of protein kinases (e.g., CDKs), induction of apoptosis, cell cycle arrest. mdpi.comresearchgate.net | Demonstrated antiproliferative activity against various human cancer cell lines in vitro and in vivo xenograft models. mdpi.comnih.gov |
| Infectious Diseases | Interference with pathogen replication and growth. | The quinoline scaffold is a known pharmacophore for antimalarial and antibacterial agents. nih.govbenthamdirect.com |
| Inflammatory Diseases | Modulation of inflammatory pathways, such as inhibition of nitric oxide production. | Certain quinoline derivatives have shown anti-inflammatory effects in preclinical models. researchgate.net |
These preclinical findings provide a strong rationale for the continued exploration and development of this compound derivatives for these and potentially other therapeutic indications.
Challenges and Opportunities in Further Preclinical Development
The transition of a promising lead compound into a clinical candidate is fraught with challenges. texilajournal.com For this compound and its derivatives, several hurdles must be overcome during preclinical development.
Challenges:
Translational Efficacy: A significant challenge is ensuring that the potent in vitro activity observed translates to efficacy in in vivo animal models. texilajournal.com This requires careful selection of appropriate disease models and thorough pharmacokinetic/pharmacodynamic (PK/PD) studies.
Selectivity and Off-Target Effects: While a compound may show high potency against its intended target, it is crucial to profile it against a broad panel of other biological targets to identify potential off-target effects that could lead to toxicity.
Drug Resistance: In therapeutic areas like oncology and infectious diseases, the development of drug resistance is a major concern. Preclinical studies should investigate the potential for resistance mechanisms to emerge against new this compound derivatives.
Chemical Synthesis and Scalability: As a compound progresses through development, the chemical synthesis must be scalable to produce larger quantities of the active pharmaceutical ingredient (API) under Good Manufacturing Practice (GMP) conditions.
Opportunities:
Privileged Scaffold: The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. tandfonline.com This versatility provides an opportunity to create libraries of this compound derivatives to screen against a wide range of targets.
Targeting "Undruggable" Proteins: The unique structural features of this scaffold may allow for the design of inhibitors against challenging protein targets that have been historically difficult to drug.
Combination Therapies: In oncology, there is a significant opportunity to explore the use of this compound derivatives in combination with existing chemotherapies or targeted agents to enhance efficacy and overcome resistance.
Future Research Directions for this compound and Related Quinoline Scaffolds
The future of drug discovery with the this compound scaffold is promising, with several avenues for further research.
Expansion of Chemical Space: The synthesis and biological evaluation of a wider array of derivatives are essential to fully explore the potential of this scaffold. This includes introducing novel substituents and exploring different isomers to build a comprehensive SAR understanding.
Advanced Preclinical Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and organoids, could provide more predictive data on the potential clinical efficacy of new compounds.
Mechanism of Action Studies: Detailed biochemical and cellular studies are needed to elucidate the precise mechanisms of action for active compounds. This includes identifying direct binding partners and downstream signaling effects.
Biomarker Discovery: For oncology applications, identifying predictive biomarkers could help to select patient populations most likely to respond to treatment with a particular this compound derivative.
Q & A
Q. What synthetic strategies are effective for preparing N-cyclopropylquinolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with cyclopropylamine. For example, in analogous syntheses (e.g., N,N-diethylquinolin-4-amine), reactions proceed under high-temperature reflux (e.g., 150°C in anhydrous ethanol with excess amine) . Optimization may include:
- Catalysts : Using phase-transfer catalysts or transition metals (e.g., CuI) to enhance reactivity.
- Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
- Workup : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
Data Table : Comparison of Reaction Conditions for Quinolin-4-amine Derivatives
Substrate Amine Solvent Temp (°C) Yield (%) Reference 4-Chloroquinoline Cyclopropylamine Ethanol 150 70 (estimated) 4-Chloroquinoline Diethylamine Ethanol 150 70
Q. How can the structure of N-cyclopropylquinolin-4-amine be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm for quinoline), cyclopropyl protons (δ 0.5–1.5 ppm), and NH (δ ~5 ppm, broad, exchangeable).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis reveals bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking in N-(4-chlorophenyl)quinolin-2-amine) .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on quinoline or cyclopropyl groups) influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives and testing in bioassays. For example:
- Antibacterial Activity : Analogous quinolin-4-amine derivatives (e.g., 7-methoxy-6-substituted compounds) showed MIC values against S. aureus and E. coli via disruption of bacterial membrane integrity .
- Electron-Withdrawing Groups : Chloro or nitro substituents on the quinoline ring enhance electrophilicity, potentially improving target binding.
Data Table : Bioactivity of Quinolin-4-amine Derivatives
Compound Substituents MIC (S. aureus) (µg/mL) Reference N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine 7-OCH3, 3-Cl, 4-F 2.5 N-Cyclopropylquinolin-4-amine Cyclopropyl Pending –
Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity : HPLC or TGA analysis ensures >95% purity to exclude impurities affecting results .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) across studies.
- Solubility : Use DMSO or cyclodextrin complexes to maintain consistent bioavailability .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.
Q. What computational methods are suitable for predicting the binding modes of N-cyclopropylquinolin-4-amine to therapeutic targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .
Research Design Considerations
Q. How to design a stability study for N-cyclopropylquinolin-4-amine under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours.
- Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., quinoline ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
